molecular formula C18H28ClN3O3S B2428158 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride CAS No. 2418719-55-6

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride

Cat. No.: B2428158
CAS No.: 2418719-55-6
M. Wt: 401.95
InChI Key: GTBTYKHCMOEHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a thiazinane ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the incorporation of the thiazinane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, this compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one: A compound with a similar piperidine and phenyl structure but different functional groups.

    4-(Aminomethyl)piperidine: A simpler compound with a piperidine ring and an aminomethyl group.

Uniqueness

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride is unique due to its combination of a piperidine ring, a phenyl group, and a thiazinane ring

Properties

IUPAC Name

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S.ClH/c19-15-18(16-6-2-1-3-7-16)8-11-20(12-9-18)17(22)14-21-10-4-5-13-25(21,23)24;/h1-3,6-7H,4-5,8-15,19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBTYKHCMOEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)CC(=O)N2CCC(CC2)(CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.